9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

Catalog No.
S2943608
CAS No.
213528-01-9
M.F
C12H9Cl2N5
M. Wt
294.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

CAS Number

213528-01-9

Product Name

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine

IUPAC Name

9-[(2,4-dichlorophenyl)methyl]purin-6-amine

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14

InChI

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(9(14)3-8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)

InChI Key

FRXAPZNMESXULU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(N=CN=C32)N

Solubility

not available

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. It features a purine ring structure that is substituted with a 2,4-dichlorobenzyl group, which enhances its biological activity and chemical reactivity. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural properties and interactions with biological targets .

Due to the lack of research on compound X, its mechanism of action is unknown.

  • The presence of chlorine atoms suggests potential irritation or corrosive properties.
  • The aromatic ring system may pose concerns for carcinogenicity, although further investigation would be needed [].
, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution: The compound undergoes nucleophilic substitution reactions where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate in acidic medium.
  • Reducing Agents: Lithium aluminum hydride in anhydrous ether.
  • Substitution Conditions: Sodium hydroxide or potassium carbonate in organic solvents like dimethyl sulfoxide (DMSO) .

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its structure allows it to interact with nucleic acids and proteins, making it a candidate for further research in drug development. Initial studies suggest that it may inhibit certain enzymes involved in DNA replication, which could lead to antiviral or anticancer effects .

The synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine typically involves the nucleophilic substitution reaction of 2,4-dichlorobenzyl chloride with a purine derivative. This reaction is usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction. The process may also include heating and purification steps to ensure high yield and purity of the final product.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are utilized to enhance production efficiency and product quality.

9-(2,4-Dichlorobenzyl)-9H-purin-6-amine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential interactions with nucleic acids and proteins.
  • Medicine: Explored for therapeutic effects against certain diseases.
  • Industry: Used in developing new materials and chemical processes .

Research into the interaction of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine with biological molecules is ongoing. Preliminary findings indicate that it may modulate enzyme activity and influence cellular processes, which could be pivotal for its application in therapeutic contexts. Its ability to bind specifically to target proteins makes it an interesting subject for further investigation in drug design and development .

Similar Compounds

Here are some compounds that share structural similarities with 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine:

  • 2,4-Dichlorobenzyl alcohol - A mild antiseptic used in throat lozenges.
  • 2,4-Dichlorobenzyl chloride - An intermediate used in synthesizing various organic compounds.
  • 6-((2,4-Dichlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine - A related purine derivative with potential biological activities.

Uniqueness

The uniqueness of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine lies in its purine ring system which imparts specific biological activities not found in simpler compounds like 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzyl chloride. Its capacity to interact with nucleic acids makes it particularly valuable for research in medicinal chemistry and drug development .

XLogP3

3

Dates

Modify: 2024-04-14

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